molecular formula C7H10O3 B6240696 (2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol CAS No. 958637-48-4

(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol

Cat. No.: B6240696
CAS No.: 958637-48-4
M. Wt: 142.15 g/mol
InChI Key: UEUAGEBCJFIFCU-LYFYHCNISA-N
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Description

(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom and four carbon atoms. The presence of an ethynyl group and a hydroxymethyl group in its structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as a protected sugar derivative.

    Introduction of Ethynyl Group: The ethynyl group can be introduced using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halogenated sugar derivative.

    Deprotection: The final step involves the removal of protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing advanced purification techniques such as chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The ethynyl group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as tosyl chloride (TsCl) for converting the hydroxyl group into a better leaving group.

Major Products Formed

    Oxidation: Formation of (2R,3S,5R)-5-ethynyl-2-formyl-oxolan-3-ol or (2R,3S,5R)-5-ethynyl-2-carboxy-oxolan-3-ol.

    Reduction: Formation of (2R,3S,5R)-5-ethenyl-2-(hydroxymethyl)oxolan-3-ol or (2R,3S,5R)-5-ethyl-2-(hydroxymethyl)oxolan-3-ol.

    Substitution: Formation of various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes involved in nucleic acid metabolism, such as polymerases and nucleases.

    Pathways Involved: The compound can be incorporated into nucleic acids, leading to the inhibition of DNA and RNA synthesis, which is crucial for its antiviral and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
  • (2R,3S,5R)-5-(2-amino-6-methoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
  • (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-3-ol

Uniqueness

(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol is unique due to the presence of both an ethynyl group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

958637-48-4

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

(2R,3S,5R)-5-ethynyl-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C7H10O3/c1-2-5-3-6(9)7(4-8)10-5/h1,5-9H,3-4H2/t5-,6-,7+/m0/s1

InChI Key

UEUAGEBCJFIFCU-LYFYHCNISA-N

Isomeric SMILES

C#C[C@H]1C[C@@H]([C@H](O1)CO)O

Canonical SMILES

C#CC1CC(C(O1)CO)O

Purity

95

Origin of Product

United States

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